molecular formula C13H13BrClN B6224861 3-[(2-bromophenyl)methyl]aniline hydrochloride CAS No. 2768327-61-1

3-[(2-bromophenyl)methyl]aniline hydrochloride

Cat. No.: B6224861
CAS No.: 2768327-61-1
M. Wt: 298.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-bromophenyl)methyl]aniline hydrochloride is an organic compound with a molecular formula of C13H12BrN·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-bromophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromophenyl)methyl]aniline hydrochloride typically involves the following steps:

    Bromination: The starting material, benzylamine, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with aniline to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-bromophenyl)methyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: De-brominated aniline derivatives.

    Substitution: Hydroxyl or amino-substituted aniline derivatives.

Scientific Research Applications

3-[(2-bromophenyl)methyl]aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromoaniline: Similar structure but lacks the benzyl group.

    3-bromoaniline: Bromine atom is positioned differently on the phenyl ring.

    N-benzylaniline: Lacks the bromine atom.

Uniqueness

3-[(2-bromophenyl)methyl]aniline hydrochloride is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2768327-61-1

Molecular Formula

C13H13BrClN

Molecular Weight

298.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.